![molecular formula C23H24O2 B1671071 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid CAS No. 1010694-08-2](/img/structure/B1671071.png)
3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
描述
EC 19 is a synthetic retinoid derivative that is used as an inducer of stem cell differentiation.
EC-19 induce the differentiation of EC cells. EC-19 directs the cells to form epithelial-like derivatives.
作用机制
- By binding to the β5 subunit, EC 19 modulates proteasomal activity, affecting protein turnover and cellular homeostasis .
Target of Action
Mode of Action
属性
IUPAC Name |
3-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-22(2)12-13-23(3,4)20-15-17(10-11-19(20)22)9-8-16-6-5-7-18(14-16)21(24)25/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFEKRJNZQOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC(=CC=C3)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of EC19?
A: EC19 interacts with the retinoic acid receptor (RAR) family of nuclear receptor proteins, particularly showing specificity for the RARβ subtype. [, ]
Q2: How does EC19 binding to RARs influence cellular processes?
A: Upon binding to RARs, EC19 induces the differentiation of cultured stem cells. [] Specifically, it has been observed to direct human embryonal carcinoma cells towards epithelial-like derivatives. []
Q3: What are some of the downstream effects of EC19 observed in cancer cell lines?
A: In colorectal cancer cell line Caco-2, EC19 exhibits antiproliferative and cytotoxic effects, induces apoptosis, and causes cell cycle arrest. [, ] It also reduces cellular metastasis by influencing the expression of E-cadherin, retinoic acid-induced 2 (RAI2), and Werner (WRN) genes. []
Q4: Does EC19 impact mitochondrial dynamics?
A: While not directly studied, research on diabetic nephropathy suggests a link between EC19's structural analog, all-trans-retinoic acid (ATRA), and mitochondrial dynamics. ATRA influences the expression of mitochondrial fission and fusion proteins. [] Further investigation is needed to determine if EC19 exerts similar effects.
Q5: What is the molecular formula and weight of EC19?
A5: While not explicitly stated in the provided research, the molecular formula can be deduced from the chemical name as C23H24O2. The molecular weight is calculated to be 332.44 g/mol.
Q6: Is there any spectroscopic data available for EC19?
A6: The provided research papers do not include specific spectroscopic data for EC19.
Q7: Are there studies on EC19's material compatibility, catalytic activity, or computational modeling?
A7: The available research focuses primarily on EC19's biological activity and its effects on cellular processes. No information is available regarding its material compatibility, catalytic properties, or computational modeling.
Q8: How does the structure of EC19 compare to all-trans-retinoic acid (ATRA)?
A: EC19 is a synthetic analogue of ATRA, designed for increased stability. [] The primary structural difference lies in the position of the terminal carboxylic acid group. [, ]
Q9: What is the impact of the structural differences between EC19 and ATRA on their biological activity?
A: Despite structural similarities, EC19 and ATRA exhibit distinct biological effects. While both induce differentiation in stem cells, EC19 demonstrates specificity for RARβ, while ATRA activates all RAR subtypes. [] In chick embryo models, EC19 predominantly induces facial phenotypes, while ATRA primarily affects limb development. [, ]
Q10: What is the stability profile of EC19?
A: EC19 was designed to overcome the instability of natural retinoids like ATRA. [] It is photostable and resistant to isomerization upon exposure to light or heat, offering advantages in experimental reproducibility and standardization. [, ]
Q11: Are there specific formulation strategies employed to enhance EC19's stability, solubility, or bioavailability?
A: The research primarily utilizes DMSO as a solvent for EC19 in in vitro and in ovo studies. [, ] Further research is needed to explore alternative formulation approaches for optimizing its delivery and bioavailability.
Q12: Is there information on SHE regulations, PK/PD, in vivo efficacy, resistance mechanisms, toxicity, or biomarkers associated with EC19?
A12: The provided research primarily focuses on the in vitro characterization of EC19 and its effects in cellular and chick embryo models. Data regarding SHE regulations, PK/PD, in vivo efficacy in animal models or clinical trials, resistance mechanisms, toxicology, or specific biomarkers is limited.
Q13: What analytical methods have been used to characterize and study EC19's effects?
A13: Several analytical techniques have been employed to investigate EC19, including:
- Cell-based assays: Assessing antiproliferative activity (MTT assay), apoptosis (AV/PI staining), cell cycle analysis, and gene expression analysis. [, ]
- Immunocytochemistry and Western blotting: Analyzing protein expression and localization. [, ]
- Transwell invasion assay: Evaluating cellular metastasis. []
- MALDI-TOF MS: Profiling protein expression changes in stem cells. []
- Fourier Transform Infrared Micro-Spectroscopy (FT-IRMS): Monitoring stem cell differentiation. []
- Enzyme-linked immunosorbent assay (ELISA): Quantifying protein expression. [, ]
Q14: Is there information available concerning the environmental impact, dissolution properties, analytical method validation, or quality control measures related to EC19?
A14: The provided research primarily focuses on understanding the biological activity of EC19. Data related to its environmental impact, dissolution and solubility, analytical method validation, and quality control measures are not discussed.
Q15: Are there studies on the immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or biodegradability of EC19?
A15: The current research on EC19 does not provide information regarding its immunogenicity, interactions with drug transporters, potential for inducing or inhibiting drug-metabolizing enzymes, or biodegradability.
Q16: Are there alternative compounds with similar activity to EC19, and what is the historical context of its development?
A: ATRA serves as a natural counterpart to EC19, albeit with distinct biological effects and lower stability. [, , ] Other synthetic retinoids, such as EC23, have been developed alongside EC19, each displaying unique properties and activities. [, ] The development of these synthetic retinoids stems from the need for stable and reproducible tools for studying retinoid function and their potential therapeutic applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


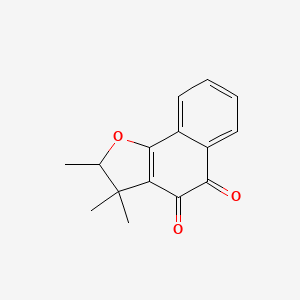
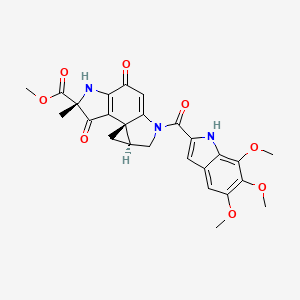
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
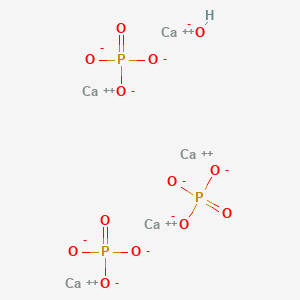
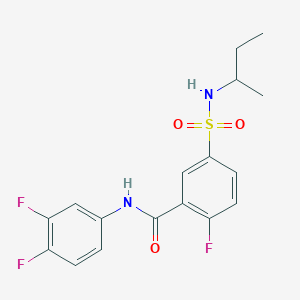
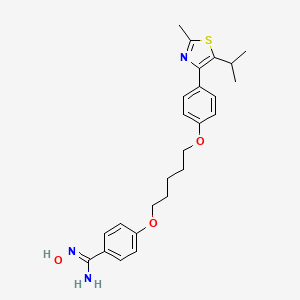
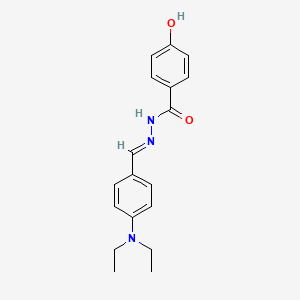

![N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE](/img/structure/B1671004.png)
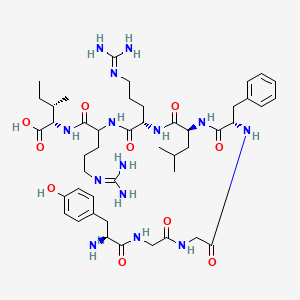
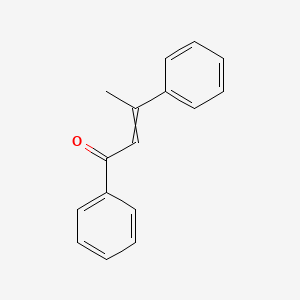
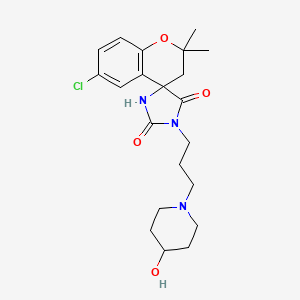
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
